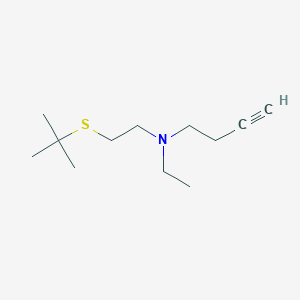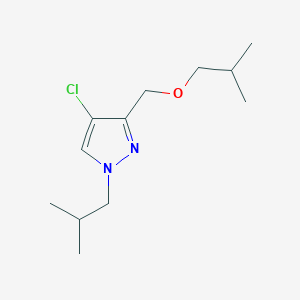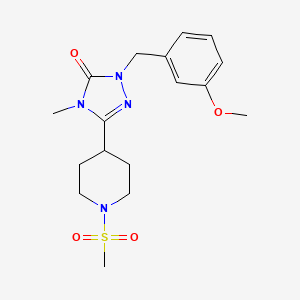
2-Amino-4-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)benzene-1,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves the condensation of aromatic aldehydes with malononitrile in the presence of a base, as seen in the synthesis of 2-amino-5,6-dihydro-4-(3,4-dimethoxyphenyl)-4H-benzo[h]-chromene-3-carbonitrile . Another method includes the intramolecular carbopalladation of nitriles, which has been used to synthesize 3,4-disubstituted 2-aminonaphthalenes . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds features a variety of substituents, including amino, cyano, and phenyl groups, which are often nearly coplanar with the connected benzene ring . The presence of substituents like dimethoxyphenyl or chlorophenyl can induce twisting in the aromatic rings due to steric hindrance . The molecular structure of the compound of interest would likely exhibit similar characteristics, with potential for hydrogen bonding and π-interactions influencing its crystal packing.
Chemical Reactions Analysis
The related compounds have been shown to participate in various chemical reactions. For instance, the aminomethylation of a 6-amino-2-(dicyanomethylene)-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile morpholinium salt under Mannich reaction conditions yields different aminomethylated products . The compound of interest may also undergo similar reactions, depending on the functional groups present and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structures. For example, the presence of hydrogen bonds, such as N—H∙∙∙N and N—H∙∙∙O, can affect the melting points and solubility of these compounds . The compound of interest, with its bromo- and dimethoxyphenyl substituents, would likely have distinct physical and chemical properties, potentially including strong intermolecular interactions and specific solubility characteristics.
Wissenschaftliche Forschungsanwendungen
Photopolymerization Processes
2-Amino-4-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)benzene-1,3-dicarbonitrile derivatives have been utilized in photopolymerization processes. They serve as photosensitizers for iodonium salt in bimolecular photoinitiating systems under UV-A and visible light. These compounds facilitate the polymerization of acrylates, epoxides, glycidyl, and vinyl ethers. They are also involved in the synthesis of interpenetrated polymer networks and thiol-ene photopolymerization processes. The effectiveness of these derivatives in initiating polymerization across different monomers is supported by extensive studies involving FT-IR, photolysis, fluorescence, molecular orbital calculations, and electrochemical analysis (Tomal, Pilch, Chachaj-Brekiesz, & Ortyl, 2019).
Corrosion Inhibition
Derivatives of this compound, specifically 2-aminobenzene-1,3-dicarbonitriles, have been identified as effective green corrosion inhibitors for materials like mild steel in acidic environments. Their efficiency in preventing corrosion has been confirmed through various techniques, including weight loss measurements, electrochemical studies, SEM, and EDX examinations. These compounds demonstrate mixed-type inhibition properties and adhere to the Langmuir adsorption isotherm (Verma, Quraishi, & Singh, 2015).
Crystallography and Structural Analysis
The crystal structures of various compounds containing the this compound moiety have been analyzed. Studies involve examining the molecular arrangements, hydrogen bonding patterns, and structural overlaps in these compounds. Such analyses are vital for understanding the physical and chemical properties of these substances at the molecular level (Naghiyev, Khrustalev, Venskovsky, Tereshina, Khalilov, Akkurt, Bhattarai, & Mamedov, 2022).
Biological Activity Prediction
In silico predictive analysis has been employed to estimate the biological activity of compounds derived from this compound. This approach, involving computational methods like 2D NMR spectroscopy and single-crystal X-ray diffraction, is instrumental in forecasting the potential biological interactions and applications of these compounds (Kurskova, Dotsenko, Frolov, Aksenov, Aksenova, Krivokolysko, & Krivokolysko, 2021).
Eigenschaften
IUPAC Name |
2-amino-4-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)benzene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O2/c1-27-20-8-5-14(9-21(20)28-2)17-10-16(13-3-6-15(23)7-4-13)18(11-24)22(26)19(17)12-25/h3-10H,26H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPORRADJORVWCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=C(C(=C2)C3=CC=C(C=C3)Br)C#N)N)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate](/img/structure/B3013991.png)
![(1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B3013992.png)
![2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3013993.png)

![N-(5-chloro-2-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3013999.png)

![(1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B3014002.png)


![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3014005.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3014009.png)
![Methyl 4-(2-(isopropylthio)-8,8-dimethyl-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl)benzoate](/img/structure/B3014011.png)

